![molecular formula C10H15NO B13972573 4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol CAS No. 659736-74-0](/img/structure/B13972573.png)
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- is a chemical compound with a unique structure that includes both an alkyne and an alcohol functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- typically involves the reaction of a suitable alkyne precursor with an alcohol under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products .
化学反応の分析
Types of Reactions
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
科学的研究の応用
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- involves its interaction with specific molecular targets and pathways. The alkyne and alcohol functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: Another alkyne alcohol with similar reactivity but different structural properties.
2-Butyn-1-ol: Lacks the bicyclic structure, leading to different chemical behavior.
4-Pentyn-1-ol: Similar alkyne alcohol with a longer carbon chain.
Uniqueness
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
659736-74-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
4-(1-methyl-3-azabicyclo[3.1.0]hexan-3-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10-6-9(10)7-11(8-10)4-2-3-5-12/h9,12H,4-8H2,1H3 |
InChIキー |
OJDWUJOKIQJPTI-UHFFFAOYSA-N |
正規SMILES |
CC12CC1CN(C2)CC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


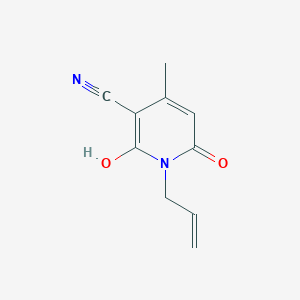

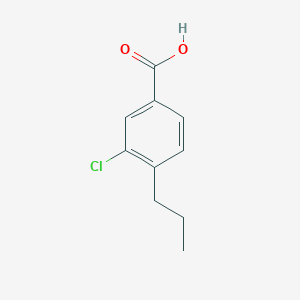
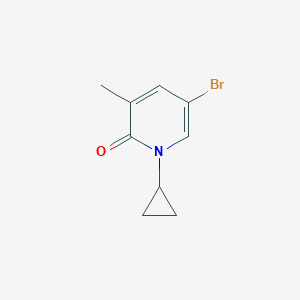
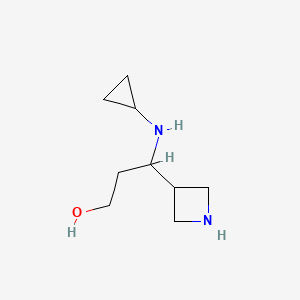
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
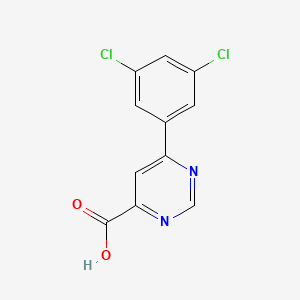
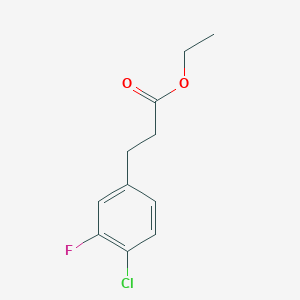
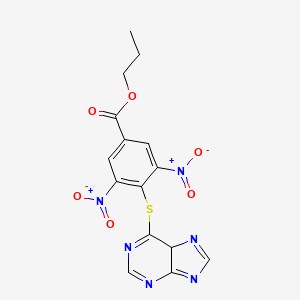
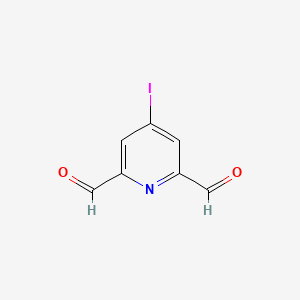

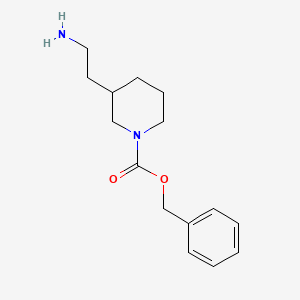

![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
